Lapachol
Overview
Description
Lapachol is a naturally occurring 1,4-naphthoquinone that was first isolated by the Italian phytochemist E. Paterno from the tree Tabebuia avellanedae (Bignoniaceae) in 1882 . It is also found in other species of Handroanthus . This compound has been attributed with a wide range of pharmacological activities, including antileishmanial, anticarcinomic, anti-inflammatory, antimalarial, antiseptic, antitumor, antiviral, bactericidal, fungicidal, insectifugal, pesticidal, schistosomicidal, termiticidal, and viricidal effects .
Mechanism of Action
Target of Action
Lapachol, a natural naphthoquinone, primarily targets Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme involved in the de novo synthesis of pyrimidines . In addition, this compound has been found to interact with Pyruvate Kinase M2 (PKM2) , a key mediator of glycolysis in cancer cells .
Mode of Action
This compound inhibits the activity of DHODH, thereby disrupting pyrimidine metabolism . This inhibition leads to a decrease in lymphocyte proliferation, which is particularly relevant in the context of autoimmune diseases . Furthermore, this compound inhibits PKM2, leading to a dose-dependent inhibition of glycolysis and a corresponding increase in oxygen consumption . It also interacts with cellular membranes, which is believed to contribute to its antifungal activity .
Biochemical Pathways
This compound’s inhibition of DHODH disrupts the de novo synthesis of pyrimidines, affecting DNA replication and repair, protein synthesis, and other cellular functions . Its inhibition of PKM2 disrupts glycolysis, shifting cellular metabolism towards oxidative phosphorylation . This shift can lead to changes in energy production within the cell and can have various downstream effects, including decreased ATP levels and inhibition of cell proliferation .
Pharmacokinetics
This compound exhibits first-order elimination and follows a two-compartment open model . It can pass through the blood-brain barrier, indicating potential for central nervous system activity . This compound also undergoes enterohepatic circulation, which can extend its in vivo exposure time after oral administration .
Result of Action
The inhibition of DHODH and PKM2 by this compound leads to a decrease in lymphocyte proliferation, which can be beneficial in the treatment of autoimmune diseases . In addition, the disruption of glycolysis can lead to decreased ATP levels and inhibition of cell proliferation, which can be particularly beneficial in the context of cancer treatment . This compound has also demonstrated antifungal activity, believed to be due to its interaction with cellular membranes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as P450 reductase, can bioactivate this compound into reactive species that promote DNA scission . Additionally, the pH, temperature, and presence of other substances in the environment can potentially affect the stability, efficacy, and action of this compound.
Biochemical Analysis
Biochemical Properties
Lapachol interacts with various enzymes and proteins in biochemical reactions. It has been identified as an inhibitor of pyruvate kinase M2 (PKM2), a key mediator of glycolysis in cancer cells . The inhibition of PKM2 by this compound leads to a dose-dependent decrease in glycolysis and a corresponding increase in oxygen consumption .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In cancer cells, it inhibits glycolysis, leading to decreased ATP levels and inhibition of cell proliferation . Furthermore, perturbation of glycolysis in melanoma cells with this compound sensitizes cells to mitochondrial protonophore and promotes apoptosis .
Molecular Mechanism
The molecular mechanism of this compound’s action is mainly due to its capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell . It also inhibits the activity of PKM2, thereby blocking glycolysis in cancer cells .
Temporal Effects in Laboratory Settings
It has been observed that the blockade of glycolysis by this compound in melanoma cells leads to long-term effects on cellular function, including decreased ATP levels and inhibition of cell proliferation .
Metabolic Pathways
This compound is involved in the metabolic pathway of glycolysis, where it inhibits the enzyme PKM2 . This inhibition disrupts the normal flow of the pathway, leading to decreased ATP levels and inhibition of cell proliferation .
Preparation Methods
Lapachol can be obtained through extraction from a variety of plants or synthesized in the laboratory. The synthetic route typically involves six chemical steps . One common method for preparing this compound is through the thin-film rotary evaporation method, which is used to prepare PEG-liposomes for this compound . This method involves the formation, characterization, and optimization of the liposome formulation to achieve high entrapment efficiency and controlled release of this compound .
Chemical Reactions Analysis
Lapachol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, exposure of this compound to ozonolysis conditions results in the formation of an aldehyde at a 70% yield . This compound can also be bioactivated by P450 reductase into reactive species that promote DNA scission through the generation of superoxide anion radicals by redox cycling . Common reagents and conditions used in these reactions include molecular flexible docking studies and bioactivity assays to determine the ability of this compound to interact and inhibit specific enzymes .
Scientific Research Applications
Lapachol has been extensively studied for its potential therapeutic benefits. It has shown promising anticancer properties, particularly in its structural modification to produce β-lapachone, which has high cytotoxic capacity against various cancer cell lines . This compound has also been investigated as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), showing significant immunosuppressive properties and potential therapeutic implications for rheumatoid arthritis . Additionally, this compound has been used in the development of long-circulating nanoparticles for the treatment of malignant brain glioma .
Comparison with Similar Compounds
Lapachol is similar to other naturally occurring 1,4-naphthoquinones, such as juglone (isolated from the black walnut, Juglans nigra) and plumbagin (obtained from Plumbago, Drosera, and Nepenthes species) . These compounds share similar pharmacological effects, including cytotoxic, antibacterial, antifungal, antiviral, antiprotozoal, insecticidal, anti-inflammatory, and antipyretic activities . this compound is unique in its ability to generate semiquinone radicals and ROS, which contribute to its higher antiproliferative and antimigratory effects in cancer cells compared to normal cells .
Properties
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPGNVFCJOPXFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049430 | |
Record name | Lapachol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84-79-7 | |
Record name | Lapachol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | lapachol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lapachol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAPACHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B221938VB6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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